N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide
Description
This compound (CAS: 663188-41-8) features a bicyclic benzothiazole core substituted with 5,5-dimethyl and 7-oxo groups, coupled to a benzamide moiety modified with an ethylsulfanyl (-S-C₂H₅) group at the 2-position. Key computed properties include a molecular weight of 360.5 g/mol, XLogP3 of 4.3 (indicating high lipophilicity), and a polar surface area of 113 Ų .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-4-23-14-8-6-5-7-11(14)16(22)20-17-19-12-9-18(2,3)10-13(21)15(12)24-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGXCGTLZQZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a complex organic compound that exhibits significant biological activity. The compound's structure includes a benzothiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
- Molecular Formula : C15H16N2O2S2
- Molecular Weight : 320.43 g/mol
- CAS Number : 600137-30-2
The compound's unique structural features contribute to its stability and biological interactions. The presence of the ethylsulfanyl group enhances solubility and may influence its pharmacokinetics.
The biological activity of this compound is primarily attributed to the benzothiazole ring. Compounds with this structure have been associated with various mechanisms:
- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and HCT116) .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against Gram-positive bacteria. Similar benzothiazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis .
- Enzyme Inhibition : Benzothiazole derivatives are known to inhibit specific enzymes involved in cancer progression and bacterial metabolism. This inhibition can lead to reduced tumor growth and bacterial resistance .
Anticancer Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.0 |
| HEK 293 | 5.3 |
These results indicate that the compound exhibits selective activity against specific cancer types.
Antimicrobial Activity
In another study focusing on antimicrobial properties:
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
These findings highlight the potential of this compound as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving the condensation of appropriate precursors. Optimization of these methods is crucial for enhancing yield and purity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares a common benzothiazole-2-ylamide backbone with several analogs, differing in substituents on the benzamide or benzothiazole moieties.
Substituent Variations on the Benzamide Ring
Analog 1: N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide
- Substituent : 4-(2,5-dioxopyrrolidinyl) group.
- Molecular Weight : 393.45 g/mol (estimated).
- Key Features : The dioxopyrrolidinyl group introduces two ketone functionalities, increasing polarity (polar surface area >113 Ų) and hydrogen-bonding capacity compared to the ethylsulfanyl group in the target compound. This may enhance solubility but reduce membrane permeability .
Analog 2: 2-(4-bromophenyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Substituent : 4-bromophenylacetamide.
- Molecular Weight : 351.26 g/mol.
- Lower molecular weight (vs. 360.5 g/mol) may improve bioavailability but increase metabolic instability due to the bromine atom .
Analog 3: 2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Substituent : 2,5-dichlorobenzamide.
- Molecular Weight : 369.27 g/mol.
- Key Features : Chlorine atoms enhance lipophilicity (XLogP3 >4.3) and stabilize the aromatic ring via electron-withdrawing effects. The higher molecular weight may reduce solubility but improve target engagement in hydrophobic environments .
Analog 4: N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
- Substituent : 3-methyl-4-nitrobenzamide.
- Molecular Weight : ~360–370 g/mol (estimated).
- The methyl group adds steric hindrance, which could modulate binding specificity .
Heterocyclic Replacements of the Benzamide Ring
Analog 5: N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Structure : Furan-2-carboxamide.
- Molecular Weight : 287.33 g/mol.
- Key Features : The furan ring is electron-rich, enhancing π-π stacking interactions. Lower molecular weight (vs. 360.5 g/mol) and reduced lipophilicity (XLogP3 ~3.0) may improve aqueous solubility but shorten half-life .
Analog 6: N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Structure : Thiophene-2-carboxamide.
- Molecular Weight : 306.40 g/mol.
- The balance between solubility and permeability may differ from the ethylsulfanyl analog .
Research Implications
- Lipophilicity vs. Solubility : The ethylsulfanyl group in the target compound strikes a balance between lipophilicity (XLogP3 4.3) and moderate polar surface area, making it suitable for oral bioavailability. Analogs with polar groups (e.g., Analog 1) may require formulation adjustments for drug delivery .
- Metabolic Considerations : Nitro and bromine substituents (Analog 4, 2) may pose metabolic challenges, whereas the ethylsulfanyl group in the target compound offers a metabolically stable alternative .
Q & A
Q. How can the synthesis of this compound be optimized to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reaction Conditions : Controlled reflux temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
- Stepwise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times accordingly .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol to isolate the final product .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) may enhance condensation efficiency in benzothiazole ring formation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., distinguishing benzamide vs. benzothiazole protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Melting Point Analysis : Differential scanning calorimetry (DSC) to determine melting behavior and crystallinity .
Q. How do solvent polarity and pH influence the solubility and stability of this compound?
- Methodological Answer :
- Solubility Profiling : Use the shake-flask method in solvents like DMSO (polar aprotic), ethanol (polar protic), and chloroform (non-polar) to determine solubility limits .
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–10) with HPLC monitoring to identify pH-sensitive functional groups (e.g., benzamide hydrolysis) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict electron-rich sites prone to nucleophilic/electrophilic interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS to assess interactions with enzymatic targets (e.g., kinases) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, metabolic pathways, and toxicity profiles .
Q. What statistical methods are appropriate for designing experiments involving this compound?
- Methodological Answer :
- Factorial Design : Use 2³ factorial experiments to evaluate variables (e.g., temperature, catalyst loading, solvent ratio) and identify significant interactions .
- Response Surface Methodology (RSM) : Optimize reaction yield and purity via central composite design (CCD) with ANOVA validation .
- Machine Learning : Train models on historical reaction data (e.g., yield vs. conditions) to predict optimal synthesis parameters .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Reassessment : Perform IC₅₀/EC₅₀ assays with standardized cell lines (e.g., HEK293 vs. HeLa) to account for cell-type specificity .
- Functional Group Mapping : Compare bioactivity across analogs (e.g., ethylsulfanyl vs. methoxy substituents) to isolate pharmacophore contributions .
- Meta-Analysis : Aggregate data from multiple studies using fixed/random-effects models to identify outliers and consensus trends .
Q. What strategies validate the interaction between this compound and its proposed enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to confirm direct target engagement .
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-LYTE™) to quantify inhibition potency (Ki) under varied ATP concentrations .
- Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding modes at the atomic level .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
